3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one
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Overview
Description
Compound “3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one” is a research compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol . It is also known by its IUPAC name, This compound . This compound is primarily used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of compound “3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one” involves the condensation of two molecules of 2,4-dichlorobenzaldehyde with one molecule of 1,2-phenylenediamine . The detailed synthetic route is as follows:
Dissolve: 2,4-dichlorobenzaldehyde (2 equivalents) and 1,2-phenylenediamine (1 equivalent) in ethanol.
Add: a catalytic amount of glacial acetic acid to the reaction mixture.
Heat: the reaction mixture at reflux for 6 hours.
Cool: the reaction mixture to room temperature and filter the resulting solid.
Wash: the solid with ethanol and dry under vacuum to obtain the final product.
Chemical Reactions Analysis
Compound “3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one” undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Compound “3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential therapeutic effects and drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which compound “3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one” exerts its effects involves its interaction with specific molecular targets. It binds to certain enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Compound “3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one” can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different functional groups.
2,4-dichlorobenzaldehyde: Used as a starting material in the synthesis of “this compound”.
1,2-phenylenediamine: Another starting material used in the synthesis.
These similar compounds share some structural features but differ in their chemical properties and applications, highlighting the uniqueness of “this compound”.
Properties
IUPAC Name |
3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,16H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZZWHEMKGLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)C(F)(F)F)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)C(F)(F)F)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.